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Compound of Interest

Compound Name: Tyr-Somatostatin-14

Cat. No.: B13390110

An In-depth Overview of the Synthesis, Characterization, and Biological Activity of a Key
Somatostatin Analog

This technical guide provides a comprehensive overview of Tyr-Somatostatin-14, a synthetic
analog of the native hormone Somatostatin-14. This document is intended for researchers,
scientists, and professionals involved in drug development who are working with or exploring
the applications of somatostatin analogs. This guide covers the fundamental biochemical
properties, detailed experimental protocols for its synthesis and use in biological assays, and a
summary of its interaction with somatostatin receptors.

Core Concepts: Structure and Function

Tyr-Somatostatin-14 is a synthetic peptide derived from Somatostatin-14, a naturally occurring
cyclic peptide hormone that regulates a wide range of physiological processes. The key
modification in Tyr-Somatostatin-14 is the addition of a tyrosine residue at the N-terminus of
the Somatostatin-14 sequence. This modification provides a crucial site for radioiodination,
making Tyr-Somatostatin-14 an invaluable tool for in vitro receptor-binding assays and other
tracer studies.

The amino acid sequence of Tyr-Somatostatin-14 is:

Tyr-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys
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A disulfide bridge between the two cysteine residues (at positions 4 and 15 of the modified
peptide) is essential for its biological activity.[1]

Like the native somatostatin, Tyr-Somatostatin-14 is expected to exert its biological effects by
binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. There are
five known subtypes of SSTRs (SSTR1-5), and their activation typically leads to the inhibition of
adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cCAMP) levels.[2] This
signaling cascade underlies somatostatin's primary function of inhibiting the secretion of
various hormones, including growth hormone, insulin, and glucagon.

Quantitative Data Summary

The binding affinity and functional potency of somatostatin analogs are critical parameters for
their characterization and potential therapeutic application. The following tables summarize
available quantitative data for Somatostatin-14 and related analogs. It is important to note that
specific binding affinity (Ki) and maximal efficacy (Emax) data for Tyr-Somatostatin-14 across
all five receptor subtypes are not readily available in the public domain. The data presented
here for Somatostatin-14 provides a strong foundational reference.

Table 1: Binding Affinity of Somatostatin-14 for Human Somatostatin Receptor Subtypes

Receptor Subtype Ligand IC50 (nM) Reference
SSTR1 Somatostatin-14 ~1.0-5.0 [3]

SSTR2 Somatostatin-14 ~0.1-1.0 [3]

SSTR3 Somatostatin-14 ~0.5-2.0 [3]

SSTR4 Somatostatin-14 ~1.0-10.0

SSTR5 Somatostatin-14 ~0.2-15

Table 2: Functional Potency of Somatostatin-14 in cAMP Inhibition Assays
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. Receptor . Emax (%
Cell Line Ligand IC50 (nM) o Reference
Expressed inhibition)
Somatostatin-
CHO-K1 hSSTR2 » ~0.1-1.0 Not Reported
Somatostatin-
CHO-K1 hSSTR5 1 2.1 Not Reported
] Endogenous Somatostatin- ] ] General
Various Varies Varies
SSTRs 14 Knowledge

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological
characterization of Tyr-Somatostatin-14. These protocols are based on established principles
and techniques in peptide chemistry and molecular pharmacology.

Solid-Phase Synthesis of Tyr-Somatostatin-14

The synthesis of Tyr-Somatostatin-14 is typically achieved through Fmoc-based solid-phase
peptide synthesis (SPPS).

Materials:

Fmoc-Cys(Trt)-Wang resin

e Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH,
Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-
OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH)

e Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate), HOBt (Hydroxybenzotriazole)

o Base: DIPEA (N,N-Diisopropylethylamine)
» Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

» Solvents: DMF, DCM (Dichloromethane), Methanol
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» Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (T1S)/Water (95:2.5:2.5)

o Oxidizing agent for disulfide bridge formation: 0.1 M ammonium bicarbonate buffer (pH 8.0)
with potassium ferricyanide (K3[Fe(CN)6]) or air oxidation.

Protocol:
o Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 1 hour in a reaction vessel.

o Fmoc Deprotection: Remove the Fmoc group from the resin-bound cysteine by treating with
20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

o Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) by
dissolving it with HBTU, HOBt, and DIPEA in DMF. Add this activation mixture to the resin
and allow the coupling reaction to proceed for 2 hours at room temperature.

e Wash: Wash the resin with DMF to remove excess reagents.

o Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid
in the sequence until the full-length peptide is assembled.

o Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM
and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from
the resin and remove the side-chain protecting groups.

o Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet
the peptide and decant the ether.

» Disulfide Bridge Formation: Dissolve the crude linear peptide in 0.1 M ammonium
bicarbonate buffer (pH 8.0) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular
cyclization. Add a dilute solution of potassium ferricyanide dropwise while stirring until a
persistent yellow color is observed, or allow for air oxidation by stirring the solution open to
the atmosphere for 24-48 hours.

e Quenching and Desalting: Quench the oxidation reaction by adding a small amount of
cysteine. Desalt the cyclized peptide using a C18 Sep-Pak cartridge.
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Purification by Reverse-Phase HPLC

Instrumentation and Reagents:

o High-Performance Liquid Chromatography (HPLC) system with a UV detector

o Preparative C18 reverse-phase column (e.g., 10 um particle size, 250 x 21.2 mm)
» Mobile Phase A: 0.1% TFA in water

» Mobile Phase B: 0.1% TFA in acetonitrile

 Lyophilizer

Protocol:

o Sample Preparation: Dissolve the desalted crude peptide in a minimal amount of Mobile
Phase A.

o Chromatography: Inject the sample onto the C18 column. Elute the peptide using a linear
gradient of Mobile Phase B (e.g., 10-60% over 60 minutes) at a flow rate of approximately 10
mL/min.

» Detection: Monitor the elution profile at a wavelength of 220 nm or 280 nm.
o Fraction Collection: Collect the fractions corresponding to the major peak.

o Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 column
with a faster gradient.

» Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified Tyr-
Somatostatin-14 as a white powder.

Receptor Binding Assay (Competitive Inhibition)

This protocol describes a competitive radioligand binding assay using [1251]Tyr-Somatostatin-
14 to determine the binding affinity of unlabeled test compounds for a specific somatostatin
receptor subtype.
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Materials:

o Cell membranes prepared from a cell line stably expressing a single SSTR subtype (e.g.,
CHO-K1 cells)

e [125I]Tyr-Somatostatin-14 (radioligand)
o Unlabeled Tyr-Somatostatin-14 or Somatostatin-14 (for non-specific binding determination)
e Test compounds

e Binding Buffer: 50 mM Tris-HCI, pH 7.4, 5 mM MgCI2, 1 mg/mL BSA, and a protease
inhibitor cocktail.

o 96-well filter plates (e.g., GF/C)

e Vacuum manifold

« Scintillation counter and scintillation fluid
Protocol:

o Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding,
and a range of concentrations of the test compound.

» Reagent Addition:

o Total Binding: Add 50 pL of binding buffer, 50 pL of [125I]Tyr-Somatostatin-14 (at a final
concentration near its Kd), and 50 pL of cell membrane suspension.

o Non-specific Binding: Add 50 pL of a high concentration of unlabeled Somatostatin-14
(e.g., 1 uM), 50 pL of [125I]Tyr-Somatostatin-14, and 50 pL of cell membrane
suspension.

o Competition: Add 50 pL of the test compound at various concentrations, 50 L of
[1251]Tyr-Somatostatin-14, and 50 uL of cell membrane suspension.

e Incubation: Incubate the plate at 30°C for 60 minutes.
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Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plate
using a vacuum manifold. Wash the filters three times with ice-cold wash buffer (50 mM Tris-
HCI, pH 7.4).

Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in
a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Plot the percentage of specific binding against the logarithm of the test
compound concentration. Determine the IC50 value using non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L}/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition (HTRF)

This protocol outlines a method to measure the ability of Tyr-Somatostatin-14 to inhibit

forskolin-stimulated cAMP production in cells expressing SSTRs, using a Homogeneous Time-

Resolved Fluorescence (HTRF) assay.

Materials:

CHO-K1 cells stably expressing an SSTR subtype

Cell culture medium

Forskolin

Tyr-Somatostatin-14

HTRF cAMP assay kit (containing CAMP-d2 and anti-cAMP cryptate)
384-well white microplates

HTRF-compatible plate reader

Protocol:
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o Cell Seeding: Seed the SSTR-expressing cells into a 384-well plate at an optimized density
and culture overnight.

o Compound Addition: Add varying concentrations of Tyr-Somatostatin-14 to the cells and
incubate for 30 minutes at room temperature.

» Stimulation: Add forskolin to all wells (except for the negative control) at a concentration that
elicits a submaximal cAMP response (e.g., 1-10 uM). Incubate for 30 minutes at room
temperature.

e Lysis and Detection: Add the HTRF detection reagents (CAMP-d2 and anti-cAMP cryptate)
diluted in the lysis buffer provided with the Kkit.

 Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

» Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence
emission at 665 nm and 620 nm.

o Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to CAMP
concentration using a standard curve. Plot the percent inhibition of the forskolin response
against the logarithm of the Tyr-Somatostatin-14 concentration to determine the IC50 value.

Visualizations
Somatostatin Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the binding of
somatostatin or its analogs to a somatostatin receptor (SSTR).
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Caption: Somatostatin receptor signaling pathway.
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Experimental Workflow for Receptor Binding Assay

The following diagram outlines the key steps in a competitive radioligand receptor binding
assay.
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Caption: Workflow for a competitive receptor binding assay.
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Logical Relationship of Synthesis and Purification

This diagram illustrates the logical flow from peptide synthesis to the final purified product.

Click to download full resolution via product page

Caption: Logical flow of Tyr-Somatostatin-14 synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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